1-(benzylthio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound belongs to the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one class, characterized by a fused bicyclic core incorporating thiophene, triazole, and pyrimidinone rings. Key structural features include a benzylthio group at position 1 and a 4-isopropylbenzyl substituent at position 2.
Properties
IUPAC Name |
12-benzylsulfanyl-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4OS2/c1-16(2)19-10-8-17(9-11-19)14-27-22(29)21-20(12-13-30-21)28-23(27)25-26-24(28)31-15-18-6-4-3-5-7-18/h3-13,16H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTQWOJPGAQWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(benzylthio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a fused heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the field of oncology. This article synthesizes current research findings on its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 446.6 g/mol. The structure features a thieno-triazolo-pyrimidine core which is known for its bioactive properties.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₂₂N₄OS₂ |
| Molecular Weight | 446.6 g/mol |
| CAS Number | 1184975-20-9 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds within the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine class. For instance, derivatives of this class have shown promising cytotoxicity against various cancer cell lines.
In a study examining similar thieno-triazolo-pyrimidines, compounds were tested against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines. Notably, one derivative exhibited an IC50 value of 19.4 μM against MCF-7 cells, indicating significant potency compared to doxorubicin (IC50 = 40.0 μM) .
The proposed mechanism of action for these compounds involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Molecular docking studies suggest that these compounds may interact with targets such as EGFR and PI3K , which are crucial in cancer progression .
Additionally, structure-activity relationship (SAR) analyses reveal that modifications to the benzyl and thieno moieties can enhance biological activity while minimizing toxicity to normal cells .
Study 1: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of various thieno-triazolo-pyrimidine derivatives using the MTT assay across multiple cancer cell lines. The results indicated that certain substitutions significantly improved potency while maintaining lower cytotoxicity towards normal human skin cells (BJ-1). For example:
- Compound X: IC50 against MCF-7 = 19.4 μM; IC50 against BJ-1 = 221.7 μM.
- Compound Y: IC50 against MCF-7 = 14.5 μM; IC50 against BJ-1 = 34.81 μM.
These findings suggest that careful structural modifications can yield compounds with desirable therapeutic indices .
Study 2: In Silico Analysis
In silico studies employing ADME (Absorption, Distribution, Metabolism, Excretion) profiling have shown favorable pharmacokinetic properties for certain derivatives. For instance:
- High gastrointestinal absorption predicted.
- Limited blood-brain barrier penetration.
- Favorable bioavailability indices (0.55).
Such profiles are essential for drug development as they suggest a lower risk of central nervous system side effects while ensuring effective systemic exposure .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : The 2-chlorobenzylthio group in introduces electronegativity, which may improve target affinity but increase metabolic instability.
- Ring Modifications: Pyrano ring fusion in adds conformational rigidity, while thiophene substitution in alters electronic properties compared to benzene.
Physicochemical Properties
Q & A
Q. What synthetic strategies are reported for preparing thieno-triazolo-pyrimidinone derivatives, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with thieno-pyrimidinone precursors. For example, refluxing 3-benzyl-2-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one with formic acid under reflux yields the triazolo-pyrimidinone core . Optimization includes solvent selection (e.g., ethanol/dioxane for crystallization ), temperature control (reflux for 4–6 hours ), and stoichiometric ratios (1:1 molar ratio of reactants ). Yields exceeding 80% are achievable with careful purification, as demonstrated in analogous syntheses .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : 1H NMR and HRMS are indispensable for verifying substituent positions and molecular mass. For instance, in structurally similar compounds, 1H NMR confirmed benzyl and isopropyl proton environments (δ 4.5–5.5 ppm for benzyl-CH2 and δ 1.2–1.4 ppm for isopropyl-CH3) , while HRMS validated the molecular formula (e.g., [M+H]+ at m/z 504.1521 for C26H25N5OS2) . Infrared (IR) spectroscopy can identify carbonyl (1650–1700 cm⁻¹) and thioether (600–700 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activities of structurally analogous compounds?
- Methodological Answer : Discrepancies in biological data (e.g., varying IC50 values) may arise from assay conditions (e.g., cell line specificity, incubation time) or compound purity. A systematic approach includes:
- Standardized Assays : Use validated protocols (e.g., MTT assay for cytotoxicity ).
- Control Experiments : Compare with reference compounds (e.g., doxorubicin for anticancer activity ).
- Batch Reproducibility : Verify purity via HPLC (>95%) and characterize each batch with NMR/HRMS .
For example, inconsistencies in antimicrobial activity can be addressed by testing against Gram-positive and Gram-negative strains under identical conditions .
Q. What computational and experimental methods are effective for elucidating structure-activity relationships (SAR) of the thieno-triazolo-pyrimidinone core?
- Methodological Answer :
- Molecular Docking : Map interactions with target proteins (e.g., EGFR kinase) using software like AutoDock Vina. Analogous studies on pyrido[2,3-d]pyrimidines identified hydrophobic binding pockets favoring isopropyl substituents .
- Substituent Variation : Synthesize derivatives with modified benzyl or thioether groups (e.g., 4-methoxybenzyl or 2-chlorophenylthio ) and correlate changes with activity.
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .
Q. How should environmental fate studies be designed to assess the ecological impact of this compound?
- Methodological Answer : Follow frameworks like Project INCHEMBIOL :
- Phase 1 (Lab Studies) : Determine logP (octanol-water partition coefficient) and hydrolysis half-life (pH 5–9) to predict environmental persistence.
- Phase 2 (Field Studies) : Monitor biodegradation in soil/water systems using LC-MS/MS. For analogs, detect metabolites like sulfoxide derivatives via HRMS .
- Ecotoxicity : Test acute toxicity on Daphnia magna and algae (OECD 202/201 guidelines) .
Data Contradiction Analysis
Q. Why do different studies report varying yields for similar synthetic routes, and how can reproducibility be improved?
- Methodological Answer : Yield discrepancies often stem from:
- Solvent Purity : Impurities in ethanol/dioxane reduce crystallization efficiency .
- Reaction Monitoring : Use TLC or in-situ IR to track reaction progress and terminate at optimal conversion .
- Purification Methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization may alter yields by 10–15% . Standardizing these parameters, as in (yields 72–96% ), enhances reproducibility.
Methodological Tables
| Parameter | Example from Literature | Reference |
|---|---|---|
| Synthetic Yield | 83% for 2l (ethylcarboxylate analog) | |
| Melting Point | 151–154°C (triazolo-pyrimidinone) | |
| Biological Activity | IC50 = 12 µM (anticancer, MCF-7) | |
| logP (Predicted) | 3.8 (AlogPS) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
